1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one
Overview
Description
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one is a chemical compound that features a benzyl group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one typically involves the reaction of 4-(aminomethyl)benzylamine with 3-methylimidazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can have different functional groups attached to the benzyl or imidazolidinone rings.
Scientific Research Applications
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Aminomethyl)benzyl)-2-methylimidazolidin-2-one
- 1-(4-(Aminomethyl)benzyl)-3-ethylimidazolidin-2-one
- 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-4-one
Uniqueness
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and imidazolidinone ring provide a versatile framework for various chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]-3-methylimidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-6-7-15(12(14)16)9-11-4-2-10(8-13)3-5-11/h2-5H,6-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAYHEOETJXJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248805-08-4 | |
Record name | 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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